molecular formula C12H15FO2 B7996245 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde

Cat. No.: B7996245
M. Wt: 210.24 g/mol
InChI Key: XRPQDILUPCZXRN-UHFFFAOYSA-N
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Description

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde is an organic compound characterized by the presence of a fluorine atom, a sec-butyl group, and an aldehyde functional group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogenation or nitration of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (e.g., Br₂) in the presence of a catalyst, while nitration requires a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-[(sec-Butyloxy)methyl]-3-fluorobenzoic acid.

    Reduction: 4-[(sec-Butyloxy)methyl]-3-fluorobenzyl alcohol.

    Substitution: 4-[(sec-Butyloxy)methyl]-3-fluoro-2-nitrobenzaldehyde (for nitration).

Scientific Research Applications

4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(sec-Butyloxy)methyl]-3-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the sec-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(butan-2-yloxymethyl)-3-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-3-9(2)15-8-11-5-4-10(7-14)6-12(11)13/h4-7,9H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRPQDILUPCZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=C(C=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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